Muscarinic Receptor Binding Affinity: Ki Values for M1-M5 Subtypes
(Rac)-5-Hydroxymethyl Tolterodine binds with high affinity to all five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in CHO cells [1]. The compound shows no subtype selectivity, with Ki values ranging from 2.0 nM to 2.9 nM across the five subtypes . While the parent compound tolterodine is pharmacologically equipotent to the metabolite in overall antimuscarinic activity, the specific Ki profile of (Rac)-5-Hydroxymethyl Tolterodine establishes its utility as a direct reference for the active pharmacophore in both tolterodine and fesoterodine studies [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | M1: 2.3 nM; M2: 2.0 nM; M3: 2.5 nM; M4: 2.8 nM; M5: 2.9 nM |
| Comparator Or Baseline | Tolterodine (equipotent; specific comparative Ki data not available in same assay system) |
| Quantified Difference | Not quantified in direct comparison; compound is pharmacologically equipotent to tolterodine |
| Conditions | Human M1-M5 mAChRs expressed in CHO cells |
Why This Matters
This comprehensive subtype Ki profile enables precise receptor occupancy calculations and supports the use of this compound as a validated reference standard for target engagement studies in overactive bladder research.
- [1] PeptideDB. (Rac)-5-Hydroxymethyl Tolterodine: Bioactivity Data. PeptideDB.com. Accessed 2026. View Source
